4-Phenyltridecyl pyrimidine-5-carboxylate
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Overview
Description
4-Phenyltridecyl pyrimidine-5-carboxylate is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyltridecyl pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For this compound, the specific reactants would include a phenyl-substituted aldehyde, a tridecyl-substituted β-keto ester, and urea. The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid and heated to reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Phenyltridecyl pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenyl and tridecyl groups can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-Phenyltridecyl pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to other bioactive pyrimidines.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4-Phenyltridecyl pyrimidine-5-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling proteins, disrupting cellular processes such as proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Phenyltridecyl pyrimidine-5-carboxylate: Unique due to its specific substitutions.
4-Phenylpyrimidine-5-carboxylate: Lacks the tridecyl chain, leading to different properties.
4-Tridecylpyrimidine-5-carboxylate: Lacks the phenyl group, affecting its biological activity.
Uniqueness
This compound is unique due to the combination of a long tridecyl chain and a phenyl group on the pyrimidine ring. This structural feature may enhance its lipophilicity and ability to interact with lipid membranes, potentially leading to unique biological activities .
Properties
Molecular Formula |
C24H34N2O2 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-phenyltridecyl pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H34N2O2/c1-2-3-4-5-6-7-9-13-22(21-14-10-8-11-15-21)16-12-17-28-24(27)23-18-25-20-26-19-23/h8,10-11,14-15,18-20,22H,2-7,9,12-13,16-17H2,1H3 |
InChI Key |
RXAIFNJRSZACRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCCOC(=O)C1=CN=CN=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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